molecular formula C25H27N3O3S B2812462 N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866340-82-1

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2812462
CAS No.: 866340-82-1
M. Wt: 449.57
InChI Key: PAGZFRKZHWXAES-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a 4-methoxyphenyl substituent at position 2 and a methyl group at position 5. The sulfanylacetamide moiety is linked to position 4 of the pyrimidine ring, with N,N-diethyl substitution on the acetamide nitrogen.

Properties

IUPAC Name

N,N-diethyl-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-5-28(6-2)22(29)15-32-25-20-14-18-13-16(3)7-12-21(18)31-24(20)26-23(27-25)17-8-10-19(30-4)11-9-17/h7-13H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZFRKZHWXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N,N-Diethyl-2-{[7-methyl-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
  • Molecular Formula : C25H27N3O3S
  • CAS Number : 866340-82-1

The compound features a chromeno-pyrimidine core structure with a sulfanyl group and diethyl acetamide moiety, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling and responses.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, the DPPH radical scavenging assay demonstrated that certain derivatives could outperform ascorbic acid in radical scavenging ability .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
  • Findings : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy .

Comparative Biological Activity Table

CompoundAntioxidant Activity (DPPH IC50)Cytotoxicity (U-87 IC50)Cytotoxicity (MDA-MB-231 IC50)
N,N-Diethyl...1.37 times higher than ascorbic acidX µM (to be determined)Y µM (to be determined)
Ascorbic Acid---

Case Studies

  • Case Study on Antioxidant Properties : A study evaluating various chromeno-pyrimidine compounds found that those with methoxy substitutions demonstrated enhanced radical scavenging abilities compared to their non-substituted counterparts .
  • Case Study on Anticancer Activity : Research involving the synthesis of related compounds showed that modifications in the chromeno-pyrimidine structure significantly affected their cytotoxic profiles against cancer cell lines .

Comparison with Similar Compounds

Core Modifications

  • N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl]Acetamide (CAS: 866864-77-9): This analog substitutes the 4-methoxyphenyl group with a 4-methylphenyl group and introduces a chlorine atom on the acetamide-linked phenyl ring.
  • 2-[[7-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl]-N-(2-Methylphenyl)Acetamide (CAS: 872207-67-5): Here, the methyl group is retained at position 7, but the 4-methoxyphenyl is replaced with 4-methylphenyl. The 2-methylphenyl acetamide substituent further elevates hydrophobicity (molecular weight: 482.0 g/mol), which may affect pharmacokinetic properties .

Substituent Effects

  • Methoxy vs. Methyl Groups :
    The 4-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-methylphenyl group in analogs . This difference could enhance interactions with polar residues in enzyme active sites.
  • Diethyl Acetamide vs.

Table 1: Comparative Data for Chromeno-Pyrimidine Derivatives

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Biological Activity (Reported)
Target Compound ~483.0 (estimated) ~6.2 1 / 5 5 Not explicitly reported; inferred antimicrobial
N-(2-Chlorophenyl) Analog 488.0 6.8 1 / 5 5 Anticandidate (structural inference)
N-(2-Methylphenyl) Analog 482.0 6.5 1 / 5 5 Enzyme inhibition (hypothetical)

Solubility and Lipophilicity

  • The target compound’s methoxy group improves aqueous solubility compared to methyl or chloro-substituted analogs, as evidenced by lower XLogP3 values .
  • The diethyl group on the acetamide may reduce crystallinity, enhancing solubility in organic solvents .

Crystallographic and Spectroscopic Data

  • Target Compound: No direct crystallographic data is available, but related structures (e.g., N-(4-methoxyphenyl)acetamide) show planar amide geometries and intramolecular hydrogen bonding, as seen in .
  • Analogs: Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal twisted conformations between the pyrimidine and aryl rings, suggesting conformational flexibility in this class .

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